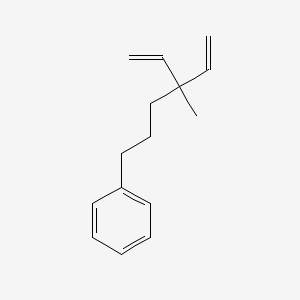
(4-Ethenyl-4-methylhex-5-en-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Ethenyl-4-methylhex-5-en-1-yl)benzene is an organic compound with the molecular formula C15H20 It is a derivative of benzene, featuring a complex side chain that includes both ethenyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethenyl-4-methylhex-5-en-1-yl)benzene typically involves the alkylation of benzene with a suitable alkyl halide under Friedel-Crafts conditions. The reaction can be catalyzed by aluminum chloride (AlCl3) or other Lewis acids. The specific steps are as follows:
Preparation of the Alkyl Halide: The alkyl halide precursor can be synthesized through the halogenation of the corresponding alkene.
Friedel-Crafts Alkylation: Benzene is reacted with the prepared alkyl halide in the presence of a Lewis acid catalyst to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions can enhance yield and reduce by-products.
Chemical Reactions Analysis
Types of Reactions
(4-Ethenyl-4-methylhex-5-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration, respectively.
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of (4-Ethyl-4-methylhex-5-en-1-yl)benzene.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
(4-Ethenyl-4-methylhex-5-en-1-yl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Ethenyl-4-methylhex-5-en-1-yl)benzene involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, potentially altering the activity of the target molecule. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
(4-Methylhex-5-en-1-yl)benzene: Lacks the ethenyl group, resulting in different reactivity and applications.
(4-Ethenyl-4-methylhex-5-en-1-yl)toluene: Contains an additional methyl group on the benzene ring, affecting its chemical properties.
Properties
CAS No. |
138541-74-9 |
|---|---|
Molecular Formula |
C15H20 |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
(4-ethenyl-4-methylhex-5-enyl)benzene |
InChI |
InChI=1S/C15H20/c1-4-15(3,5-2)13-9-12-14-10-7-6-8-11-14/h4-8,10-11H,1-2,9,12-13H2,3H3 |
InChI Key |
LOUZHUAMMBYRFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC1=CC=CC=C1)(C=C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



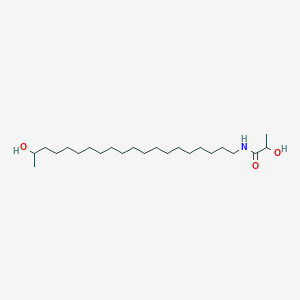
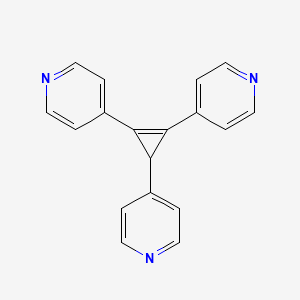
![Silane, [[2,2-difluoro-1-(phenylthio)ethenyl]oxy]trimethyl-](/img/structure/B14265727.png)
![Benzene, 1-[(butylsulfinyl)methyl]-4-(chloromethyl)-](/img/structure/B14265730.png)
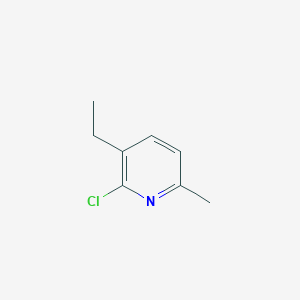
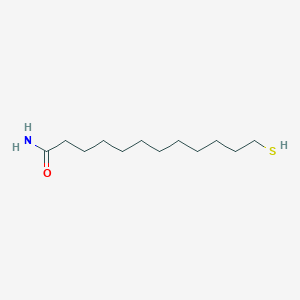
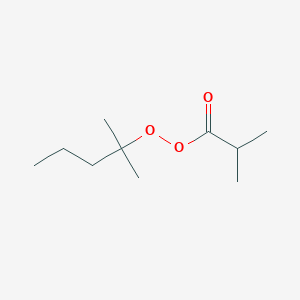
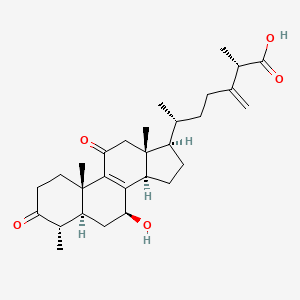
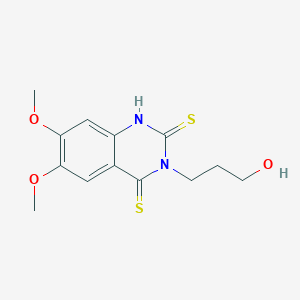
![5'-O-{Hydroxy[(morpholin-4-yl)oxy]phosphoryl}uridine](/img/structure/B14265763.png)
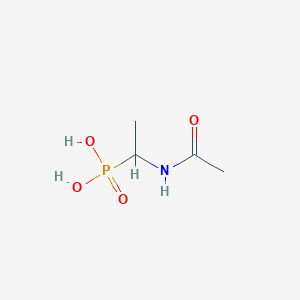

![Morpholine, 4-[(1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]-](/img/structure/B14265770.png)
